2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Brand Name:
Vulcanchem
CAS No.:
212779-48-1
VCID:
VC0537091
InChI:
InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
SMILES:
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Molecular Formula:
C16H19ClN6O
Molecular Weight:
346.81 g/mol
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine
CAS No.: 212779-48-1
Inhibitors
VCID: VC0537091
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 212779-48-1 |
---|---|
Product Name | 2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine |
Molecular Formula | C16H19ClN6O |
Molecular Weight | 346.81 g/mol |
IUPAC Name | 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol |
Standard InChI | InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) |
Standard InChIKey | XZEFMZCNXDQXOZ-UHFFFAOYSA-N |
SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl |
Appearance | Solid powder |
Description | NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NG-52; NG 52; NG52. Compound 52 |
PubChem Compound | 2856 |
Last Modified | Nov 11 2021 |
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